molecular formula C16H16O2 B312606 2,4-Dimethylphenyl phenylacetate

2,4-Dimethylphenyl phenylacetate

Cat. No.: B312606
M. Wt: 240.3 g/mol
InChI Key: OVVKJZPBSBHABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethylphenyl phenylacetate is an ester derivative of phenylacetic acid, where the phenylacetic acid moiety is esterified with a 2,4-dimethylphenol group. This compound is structurally characterized by the presence of two methyl substituents at the 2- and 4-positions of the phenolic ring (Figure 1).

Figure 1: Structure of this compound.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

(2,4-dimethylphenyl) 2-phenylacetate

InChI

InChI=1S/C16H16O2/c1-12-8-9-15(13(2)10-12)18-16(17)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

OVVKJZPBSBHABN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC(=O)CC2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)CC2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of phenylacetate derivatives are heavily influenced by substituents on the aromatic rings and the esterifying group. Below is a detailed comparison with key analogs:

Table 1: Comparison of 2,4-Dimethylphenyl Phenylacetate with Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications References
This compound C₁₆H₁₆O₂ 240.30 2,4-Dimethylphenol Potential chemosensor, antifungal (inferred)
Methyl phenylacetate C₉H₁₀O₂ 150.18 Methyl ester Fragrance component (industrial uses)
Sodium phenylacetate C₈H₇NaO₂ 166.13 Sodium salt Antitumor (gliomas), antifungal
Ethyl 2,4-diphenylacetoacetate C₁₈H₁₈O₃ 282.34 Two phenyl groups Synthetic intermediate for hydrazones
Methyl 2,4-dibromo-3,5-difluorophenylacetate C₉H₆Br₂F₂O₂ 335.95 Halogenated (Br, F) Enhanced reactivity (pharmaceutical intermediates)

Physicochemical Properties

  • Solubility : Sodium phenylacetate’s ionic nature grants high water solubility, making it suitable for systemic drug delivery . In contrast, esterified forms like this compound are likely lipid-soluble, favoring membrane penetration.
  • Stability : Halogenation (e.g., bromine/fluorine substituents) increases thermal and oxidative stability, as seen in methyl 2,4-dibromo-3,5-difluorophenylacetate .

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